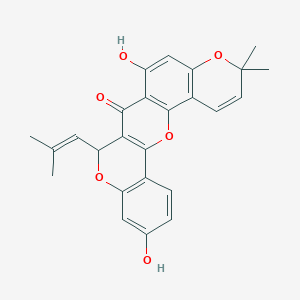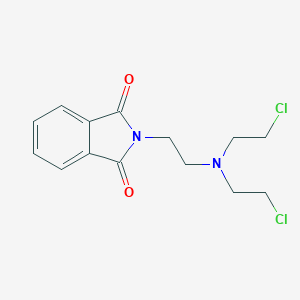
Phthalmustine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalmustine is a naturally occurring compound that has been studied for its potential use in cancer treatment. It is a member of the aziridine family of compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
Phthalmustine works by binding to DNA and causing cross-linking, which prevents cancer cells from dividing and ultimately leads to their death. This unique mechanism of action makes it a promising candidate for further research.
Effets Biochimiques Et Physiologiques
Phthalmustine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and may have applications in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phthalmustine in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, its natural occurrence and limited availability may make it difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several potential future directions for research on phthalmustine. These include:
1. Further studies to elucidate the compound's mechanism of action and how it interacts with DNA.
2. Development of new synthetic methods to produce the compound in larger quantities.
3. Clinical trials to evaluate the safety and efficacy of phthalmustine in humans.
4. Studies to determine whether the compound has potential applications in the treatment of other diseases, such as inflammatory disorders.
5. Investigation of the potential use of phthalmustine in combination with other chemotherapy agents to enhance its effectiveness.
In conclusion, phthalmustine is a promising compound that has been studied extensively for its potential use in cancer treatment. Its unique mechanism of action and anti-inflammatory properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
Phthalmustine can be synthesized through several methods, including the use of natural sources such as the plant Phytolacca americana. Chemical synthesis has also been used to produce the compound.
Applications De Recherche Scientifique
Phthalmustine has been studied extensively for its potential use in cancer treatment. It has been shown to have activity against a wide range of cancer cell lines, including those that are resistant to other chemotherapy agents.
Propriétés
Numéro CAS |
156250-83-8 |
|---|---|
Nom du produit |
Phthalmustine |
Formule moléculaire |
C14H16Cl2N2O2 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
2-[2-[bis(2-chloroethyl)amino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-5-7-17(8-6-16)9-10-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-4H,5-10H2 |
Clé InChI |
WBSOXOXZQOTHHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |
Autres numéros CAS |
156250-83-8 |
Synonymes |
N,N-bis(2-chloroethyl)-2-phthalimidoethylamine phthalmustine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



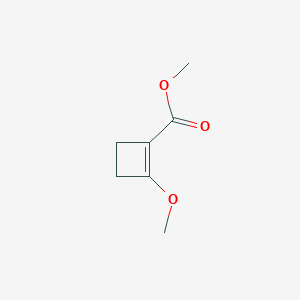
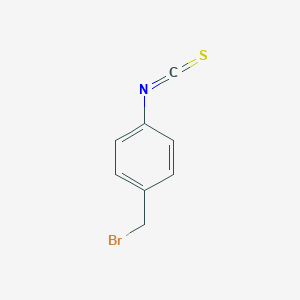
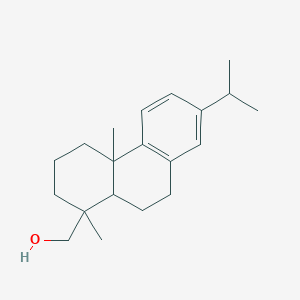
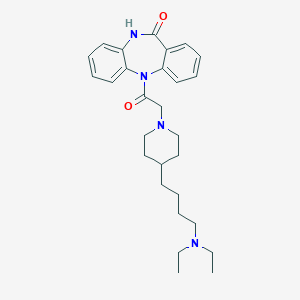
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
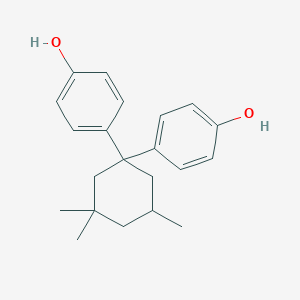
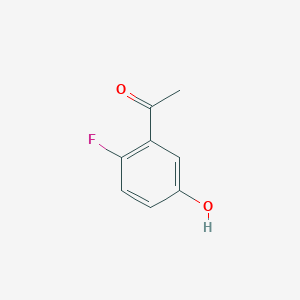
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
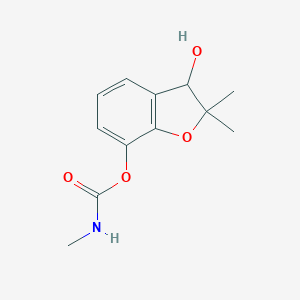
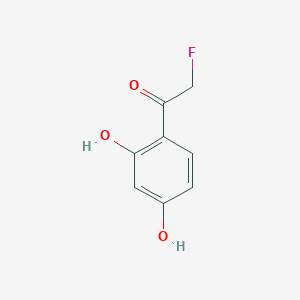
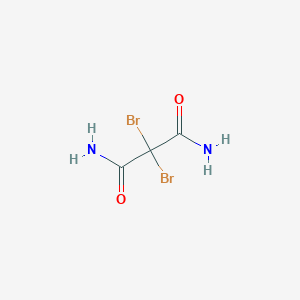
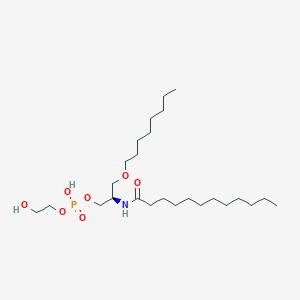
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
